molecular formula C17H26N2O B2773149 4-[(1-Cyclopentylpiperidin-4-yl)methoxy]-2-methylpyridine CAS No. 2379972-65-1

4-[(1-Cyclopentylpiperidin-4-yl)methoxy]-2-methylpyridine

Cat. No. B2773149
CAS RN: 2379972-65-1
M. Wt: 274.408
InChI Key: PUSZMYIEPPKAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Cyclopentylpiperidin-4-yl)methoxy]-2-methylpyridine, also known as JNJ-7925476, is a selective antagonist of the histamine H4 receptor. It was first synthesized by researchers at Janssen Pharmaceutica in 2009 and has since been used in scientific research to study the role of the H4 receptor in various physiological and pathological processes.

Mechanism of Action

4-[(1-Cyclopentylpiperidin-4-yl)methoxy]-2-methylpyridine is a selective antagonist of the histamine H4 receptor, which is expressed on various immune cells, including mast cells, eosinophils, and T cells. By blocking the H4 receptor, this compound inhibits the release of pro-inflammatory mediators and reduces the migration of immune cells to sites of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and allergic responses in various animal models, including models of asthma, atopic dermatitis, and autoimmune diseases. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in human immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(1-Cyclopentylpiperidin-4-yl)methoxy]-2-methylpyridine in lab experiments is its selectivity for the histamine H4 receptor, which allows for more specific targeting of this receptor compared to other histamine receptor antagonists. However, one limitation is that this compound may not be effective in all animal models or human patients, as the role of the H4 receptor in various diseases is complex and not fully understood.

Future Directions

1. Further studies are needed to determine the efficacy of 4-[(1-Cyclopentylpiperidin-4-yl)methoxy]-2-methylpyridine in various animal models and human patients with inflammatory and allergic diseases.
2. The potential use of this compound in combination with other anti-inflammatory drugs should be investigated.
3. Studies should be conducted to further elucidate the role of the histamine H4 receptor in various physiological and pathological processes.
4. The development of more selective and potent histamine H4 receptor antagonists should be pursued to improve the efficacy and safety of these drugs.

Synthesis Methods

The synthesis of 4-[(1-Cyclopentylpiperidin-4-yl)methoxy]-2-methylpyridine involves several steps, starting with the reaction of 2-methylpyridine with 4-bromomethylcyclopentane in the presence of a base to form 4-(cyclopentylmethyl)-2-methylpyridine. This intermediate is then reacted with piperidine in the presence of an acid catalyst to form 4-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpyridine, which is then treated with sodium methoxide to form the final product, this compound.

Scientific Research Applications

4-[(1-Cyclopentylpiperidin-4-yl)methoxy]-2-methylpyridine has been used in scientific research to study the role of the histamine H4 receptor in various physiological and pathological processes, including inflammation, allergy, and autoimmune diseases. It has also been studied for its potential use in the treatment of asthma, atopic dermatitis, and other allergic conditions.

properties

IUPAC Name

4-[(1-cyclopentylpiperidin-4-yl)methoxy]-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-14-12-17(6-9-18-14)20-13-15-7-10-19(11-8-15)16-4-2-3-5-16/h6,9,12,15-16H,2-5,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSZMYIEPPKAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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